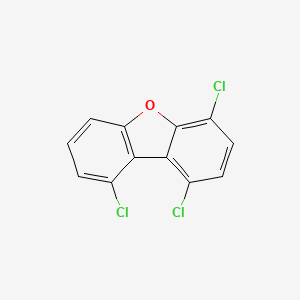
1,4,9-Trichlorodibenzofuran
Übersicht
Beschreibung
1,4,9-Trichlorodibenzofuran belongs to the class of organic compounds known as polychlorinated dibenzofurans . These are organic compounds containing two or more chlorine atoms attached to a dibenzofuran moiety. The CDF family contains 135 individual compounds (known as congeners) with varying harmful health and environmental effects .
Molecular Structure Analysis
The molecular formula of 1,4,9-Trichlorodibenzofuran is C12H5Cl3O . Its average molecular mass is 271.527 g/mol and its monoisotopic mass is 269.941 g/mol . The IUPAC name is 3,6,13-trichloro-8-oxatricyclo [7.4.0.0²,⁷]trideca-1 (13),2,4,6,9,11-hexaene .
Chemical Reactions Analysis
1,4,9-Trichlorodibenzofuran is involved in the study of waste incineration and pollutant formation concerning polychlorodibenzo-p-dioxins and dibenzofurans .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A study by Chang and Deinzer (1990) details the synthesis of regiospecific Chlorine-37 labeled Trichlorodibenzofuran. This synthesis involved converting 3-aminodibenzofuran to 3-amino-2,4-dichlorodibenzofuran using chlorine-saturated carbon tetrachloride, followed by a series of chemical reactions for the specific synthesis of 2,3(37Cl),4-trichlorodibenzofuran (Chang & Deinzer, 1990).
Antiestrogenic Activity and Receptor Binding
- Zacharewski et al. (1992) explored the antiestrogenic effects of 6-Methyl-1,3,8-trichlorodibenzofuran (MCDF) in human and rodent cancer cell lines, noting its role in inhibiting estrogen-induced proliferation and secretion of certain proteins in MCF-7 human breast cancer cells (Zacharewski et al., 1992).
- Another study by Farrell, Safe, and Safe (1989) discussed the receptor binding characteristics of Trichlorodibenzofuran and related compounds, indicating their role in ligand-receptor interactions (Farrell, Safe, & Safe, 1989).
Metabolism and Biological Activity
- Burka, McGown, and Tomer (1990) investigated the metabolism of Trichlorodibenzofuran in rats, identifying major biliary metabolites and discussing potential metabolic pathways (Burka, McGown, & Tomer, 1990).
- Astroff and Safe (1991) examined the antiestrogenic effects of various Trichlorodibenzofuran derivatives in female rats, contributing to the understanding of their biological activity and potential for clinical applications (Astroff & Safe, 1991).
- ation
- Hidayat and Tachibana (2013) studied the degradation of Trichlorodibenzofuran by a specific strain of the fungus Cerrena, highlighting its potential in environmental remediation of Trichlorodibenzofuran-contaminated sites (Hidayat & Tachibana, 2013).
Partial Estrogenic and Antiestrogenic Effects
- Dickerson, Howie, and Safe (1992) researched the effects of 6-nitro-1,3,8-trichlorodibenzofuran on the female rat uterus, demonstrating its partial estrogenic effects and the complex interactions between estrogen receptor and aryl hydrocarbon receptor pathways (Dickerson, Howie, & Safe, 1992).
Structure-Activity Relationships
- Astroff and Safe (1989) analyzed structure-activity relationships of various 6-substituted-1,3,8-trichlorodibenzofurans as antagonists, providing insights into their biological activity and potential as therapeutic agents (Astroff & Safe, 1989).
Mutagenicity Studies
- Matsumoto, Ando, and Mortelmans (1991) examined the mutagenicity of 3-chlorodibenzofuran, one of the isomers of trichlorodibenzofuran, demonstrating its mutagenic potential and the role of metabolic activation in this process (Matsumoto, Ando, & Mortelmans, 1991).
Environmental Concern and Microbial Adsorption
- Hong, Hwang, and Chang (2000) explored the microbial adsorption of Trichlorodibenzofuran and its related compounds, shedding light on the potential role of microorganisms in transferring these molecules in the environment (Hong, Hwang, & Chang, 2000).
Wirkmechanismus
1,4,9-Trichlorodibenzofuran acts as a ligand-activated transcriptional activator. It binds to the XRE promoter region of genes it activates. It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene). It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .
Eigenschaften
IUPAC Name |
1,4,9-trichlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3O/c13-6-2-1-3-9-10(6)11-7(14)4-5-8(15)12(11)16-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYUPBVXKLTYHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C3=C(C=CC(=C3O2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60220929 | |
| Record name | 1,4,9-Trichlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70648-13-4 | |
| Record name | 1,4,9-Trichlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070648134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4,9-Trichlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,9-TRICHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5BAW15Q70 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




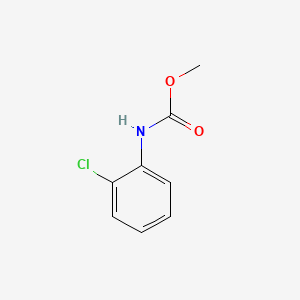




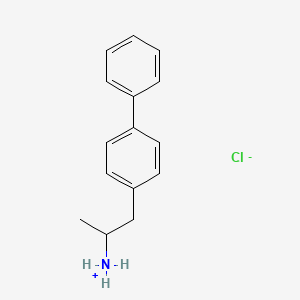
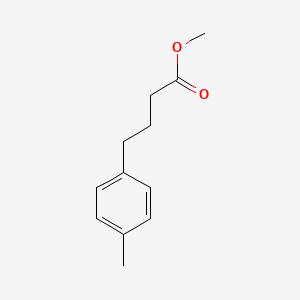
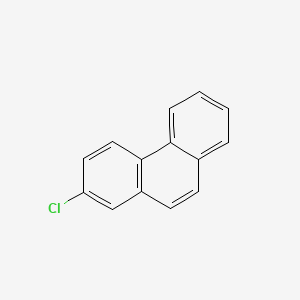




![1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone](/img/structure/B1345109.png)